REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[C:18]([F:19])=[C:17]([O:20][CH3:21])[C:12]([C:13]([O:15]C)=[O:14])=[C:11]([O:22][CH3:23])[C:10]=1[F:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].O.Cl>C(O)C>[CH2:1]([NH:8][C:9]1[C:10]([F:24])=[C:11]([O:22][CH3:23])[C:12]([C:13]([OH:15])=[O:14])=[C:17]([O:20][CH3:21])[C:18]=1[F:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
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Methyl 4-(benzylamino)-3,5-difluoro-2,6-dimethoxybenzoate
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Quantity
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24 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)OC)C(=C1F)OC)OC)F
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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aqueous solution
|
Quantity
|
12.5 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Type
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CUSTOM
|
Details
|
the solution stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
The solution was stirred at 15° C.–25° C
|
Type
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CUSTOM
|
Details
|
A thick precipitate formed
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Type
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STIRRING
|
Details
|
Stirring
|
Type
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CUSTOM
|
Details
|
was continued for a total of 2 hours at 15° C.–25° C
|
Duration
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2 h
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated to 50° C.–55° C. where it
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
held overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene (100 mL) and methyl tert-butyl ether (100 mL)
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Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
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WASH
|
Details
|
washed with water (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
This was triturated with toluene (20 mL)
|
Type
|
CUSTOM
|
Details
|
to give crystals which
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
vacuum dried at 45° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)O)C(=C1F)OC)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 60 mmol | |
AMOUNT: MASS | 19.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |